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molecular formula C7H5ClF3NO2S B040802 2-Chloro-5-(trifluoromethylsulfonyl)aniline CAS No. 779-87-3

2-Chloro-5-(trifluoromethylsulfonyl)aniline

Cat. No. B040802
M. Wt: 259.63 g/mol
InChI Key: LFJIQKFDVYCHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 76, starting from 1-chloro-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene (MDA), the title compound was obtained as a brown solid in quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(S(C)(=O)=O)=CC=1N.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([C:23]([F:26])([F:25])[F:24])(=[O:22])=[O:21])=[CH:16][C:15]=1[N+:27]([O-])=O>>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([C:23]([F:25])([F:24])[F:26])(=[O:22])=[O:21])=[CH:16][C:15]=1[NH2:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)S(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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